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Introduction

Cesium sulfate (Cs2S0a4) density gradient ultracentrifugation is a powerful technique used to
separate macromolecules based on their buoyant density. This method is particularly
advantageous for the purification of RNA, ribonucleoproteins, and certain viruses, as it allows
for separations in a less dense medium compared to cesium chloride (CsCl), which can be
crucial for maintaining the integrity of these molecules.[1] In a high-speed ultracentrifuge, a
solution of cesium sulfate forms a density gradient, with the highest density at the bottom of
the tube.[2] Molecules within this gradient migrate to a point where their density equals that of
the surrounding medium, a position known as the isopycnic point. This allows for the separation
of molecules with subtle differences in density.

Cesium sulfate forms steeper gradients than cesium chloride at similar rotor speeds, which
can be beneficial for separating molecules with widely differing buoyant densities.[1] This
protocol provides a detailed methodology for the preparation of cesium sulfate density
gradients, ultracentrifugation, and subsequent fraction collection.

Data Presentation: Quantitative Parameters
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The following table summarizes typical quantitative data for Cesium sulfate density gradient
ultracentrifugation. Note that these parameters may require optimization depending on the
specific application, sample type, and ultracentrifuge/rotor system used.
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Parameter

Typical Range/Value

Application/Notes

Starting Density

1.20-1.70 g/mL

The initial density of the
Cs2S0a solution is critical and
should be chosen to bracket
the expected buoyant densities
of the molecules of interest.
For instance, a starting density
of around 1.54 g/mL is often
used for separating DNA,
DNA/RNA hybrids, and RNA.
[2] For ribosome analysis, a
density of 1.43 g/mL has been
reported.[3]

TE Buffer (10 mM Tris-HCI, 1

The buffer should be chosen to

Buffer mM EDTA, pH 7.5-8.0) or maintain the stability and
similar integrity of the sample.
Swinging-bucket rotors are
traditionally used for long runs
o ] to allow the gradient to form
Swinging-Bucket or Vertical )
Rotor Type and molecules to reach their

Rotors

isopycnic point. Vertical rotors
can significantly reduce run
times.

Centrifugation Speed

20,000 - 60,000 rpm (can
exceed 200,000 x g)

The speed influences the
steepness of the gradient and
the time required for
separation. Higher speeds
lead to steeper gradients and

shorter run times.

© 2025 BenchChem. All rights reserved. 3/9

Tech Support


http://www.bio.unipd.it/safety/Beckman/Teoria%20&%20Video%20Disponibile/Principles%20of%20Centrifugation%20.pdf
https://pubmed.ncbi.nlm.nih.gov/5837097/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b079614?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Methodological & Application

Check Availability & Pricing

Centrifugation Time

12 - 72 hours

The duration depends on the
rotor speed, the path length of
the rotor, and the properties of
the sample. Longer times are
generally required for

molecules to reach equilibrium.

Temperature

4°C or 20-25°C

The temperature affects the
viscosity of the solution and
the stability of the biological
samples. 4°C is commonly
used to preserve the integrity

of proteins and nucleic acids.

Experimental Protocol

This protocol outlines the steps for preparing a continuous Cesium sulfate gradient using a

gradient mixer. A step gradient can also be prepared by carefully layering solutions of

decreasing density.

l. Materials and Reagents

Cesium sulfate (Cs2S0a), ultrapure or molecular biology grade

Buffer concentrate (e.g., 10x TE Buffer)

Nuclease-free water
Sample to be purified

Ultracentrifuge tubes (e.g., polyallomer or equivalent)

Ultracentrifuge and appropriate rotor (swinging-bucket or vertical)

Gradient mixer

Peristaltic pump
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o Refractometer (optional, for verifying density)

¢ Syringe and needle or tube piercer for fraction collection

Il. Preparation of Cesium Sulfate Solutions
e Prepare a sterile, buffered diluent. For example, 1x TE buffer (10 mM Tris-HCI, 1 mM EDTA,
pH 8.0).

e Prepare "Light" and "Heavy" Cs2S0a solutions. The densities of these solutions will define
the range of your gradient.

o Example for a 1.3 g/mL to 1.6 g/mL gradient:

» Light Solution (e.g., 1.3 g/mL): Dissolve the required amount of Cs2SQOa in the buffered
diluent. The exact mass of Cs2S0a4 will depend on the final volume required. It is
recommended to prepare a stock solution and dilute it to the desired starting densities.

= Heavy Solution (e.g., 1.6 g/mL): Dissolve a higher amount of Cs2S0Oa in the same
buffered diluent.

o Verify the density. If a refractometer is available, you can verify the density of your solutions.
There is a linear relationship between the refractive index and the density of a cesium salt
solution.

e Degas the solutions by placing them under a vacuum for a few minutes to prevent bubble
formation in the gradient.

lll. Formation of the Continuous Gradient

o Set up the gradient mixer with two chambers connected by a channel. Ensure the mixer and
tubing are clean.

» Place a magnetic stir bar in the mixing chamber (the chamber that will dispense into the
centrifuge tube).

e Close the channel between the two chambers.
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e Add the "Light" solution to the reservoir chamber.

» Briefly open the connecting channel to allow a small amount of the "Light" solution to fill the
channel and the outlet tubing, ensuring no air bubbles are trapped. Close the channel.

e Add an equal volume of the "Heavy" solution to the mixing chamber.
e Begin gentle stirring in the mixing chamber.

» Position the outlet tubing at the top of the ultracentrifuge tube, with the tip touching the side
of the tube.

o Open the outlet and the connecting channel simultaneously. The "Light" solution will flow into
the mixing chamber as the mixed solution is dispensed into the centrifuge tube. The solution
being dispensed will gradually become less dense.

« Fill the tube from the bottom up by using a long needle or cannula that reaches the bottom of
the tube, or fill from the top and allow the denser solution to displace the lighter solution
upwards. For top-filling, the flow rate of the peristaltic pump should be slow and steady to
avoid mixing.

IV. Sample Loading

e Once the gradient is formed, carefully overlay the sample on top of the gradient. The sample
volume should be small relative to the gradient volume (typically less than 10%).

o The sample should be in a buffer that is less dense than the top of the gradient to ensure
proper layering.

V. Ultracentrifugation

o Carefully balance the centrifuge tubes. Use a precision balance to ensure that opposing
tubes are within the tolerance specified by the rotor manual (usually within 0.1 grams).

» Load the tubes into the rotor and place the rotor in the ultracentrifuge.

o Set the centrifugation parameters (speed, time, temperature) according to your experimental
needs (refer to the data table).
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 Start the run. Ensure the vacuum system is engaged.

VI. Fraction Collection

o After the run is complete, carefully remove the rotor and the centrifuge tubes. You may see
visible bands of your separated macromolecules.

e Fractions can be collected using several methods:

o Bottom Puncture: Puncture the bottom of the tube with a sharp needle and collect the
drops into separate microcentrifuge tubes. The densest part of the gradient will be
collected first.

o Top Unloading: Use a peristaltic pump with a fine-gauge tubing to carefully remove
fractions from the top of the gradient.

o Displacement: A dense, immiscible liquid (e.g., mineral oil) can be slowly pumped to the
bottom of the tube, forcing the gradient out through a collection tube at the top.

e Analyze the fractions. Each fraction can then be analyzed for the presence of your molecule
of interest (e.g., by UV spectrophotometry for nucleic acids and proteins, or by specific
activity assays).

» Remove the Cesium Sulfate. The collected fractions will contain a high concentration of
Cs2S04, which may need to be removed for downstream applications. This is typically done
by dialysis or buffer exchange chromatography.

Mandatory Visualization
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols: Preparing Cesium
Sulfate Density Gradients for Ultracentrifugation]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b079614#protocol-for-preparing-cesium-
sulfate-density-gradients-for-ultracentrifugation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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